Methyl (2-methyl-4-sulfamoylphenoxy)acetate
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Overview
Description
Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid and contains both an ester and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate typically involves the esterification of 2-[4-(aminosulfonyl)-2-methylphenoxy]acetic acid. The reaction is carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and affect cellular processes. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminosulfonyl)benzoate
- Methyl 2-sulfamoylbenzoate
- Methyl 2-sulfonamidobenzoate
Uniqueness
Methyl 2-[4-(aminosulfonyl)-2-methylphenoxy]acetate is unique due to the presence of both an ester and a sulfonamide group, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various research and industrial uses.
Properties
Molecular Formula |
C10H13NO5S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
methyl 2-(2-methyl-4-sulfamoylphenoxy)acetate |
InChI |
InChI=1S/C10H13NO5S/c1-7-5-8(17(11,13)14)3-4-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3,(H2,11,13,14) |
InChI Key |
QBKXXOXWFNZXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OCC(=O)OC |
Origin of Product |
United States |
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